molecular formula C6H8N2O B1317027 2-(Pyrimidin-4-yl)ethanol CAS No. 68121-32-4

2-(Pyrimidin-4-yl)ethanol

Cat. No. B1317027
CAS RN: 68121-32-4
M. Wt: 124.14 g/mol
InChI Key: BOVUIYOURRNFKZ-UHFFFAOYSA-N
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Description

“2-(Pyrimidin-4-yl)ethanol” is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is also known by its IUPAC name, 2-(4-pyrimidinyl)ethanol .


Synthesis Analysis

The synthesis of pyrimidin-4-yl-ethanol derivatives involves multiple steps . The specific synthesis process can vary depending on the desired derivative .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . Computational tools can also be used to investigate the molecular and electronic behavior of the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 124.142 g/mol . Additional physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Biological and Antioxidant Properties

  • Synthesis and Spectral Characterization of Bis(2-(pyrimidin-2-yl)ethoxy)alkanes and Their Pharmacological Activity : This study delves into the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluates their antioxidant properties. It was found that compounds with 2-(pyrimidin-2-yl)ethanol showed promising antioxidant activity, influenced by the attached alkyl fragment. This indicates a potential for these compounds in biological applications due to their antioxidant properties (Rani et al., 2012).

Synthesis Methods

  • Ultrasound-Promoted Synthesis of 2-(Pyrazol-1-yl)pyrimidines : This research demonstrates an ultrasound-promoted synthesis method for a series of 2-(pyrazol-1-yl)pyrimidine derivatives. The use of ethanol as a solvent in this process highlights the role of 2-(pyrimidin-4-yl)ethanol in facilitating environmentally friendly synthesis methods (Kuhn et al., 2015).

Pharmaceutical Applications

  • Inhibitors of Fatty Acid Amide Hydrolase : A series of 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols, including this compound derivatives, have been identified as competitive inhibitors of fatty acid amide hydrolase (FAAH). This implies potential pharmaceutical applications in the treatment of neuropathic pain (Keith et al., 2014).

Antimicrobial and Anticancer Research

  • Synthesis and Antimicrobial Activity of Pyrimidine-Hydrazones : New pyrimidine hydrazone derivatives were synthesized and evaluated for antimicrobial activities, indicating potential applications in combating infectious diseases (Kaplancıklı et al., 2013).
  • **Combinatorial Synthesis of2-Amino-4-phenyl-5‑H‑indeno[1,2‑d]pyrimidine-5-one and Cancer Cell Line Screening**: This study focuses on the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and their evaluation against cancer cell lines, particularly human breast cancer (MCF7) and human colon cancer (HT29) cells. The results suggest the potential of these derivatives, which include this compound, as anticancer agents (Patravale et al., 2014).

Catalysis and Chemical Reactions

  • Ultrasound-Promoted Synthesis of 2-(Pyrazol-1-yl)pyrimidines : This study highlights the efficient catalysis of reactions involving this compound under ultrasound conditions. The methodology offers faster reactions and better yields compared to classical methods, emphasizing the compound's role in catalyzing chemical processes (Kuhn et al., 2015).

Future Directions

The future directions for “2-(Pyrimidin-4-yl)ethanol” could involve further exploration of its potential therapeutic applications . More research is needed to fully understand its properties and potential uses.

Biochemical Analysis

Biochemical Properties

2-(Pyrimidin-4-yl)ethanol plays a significant role in biochemical reactions, particularly as an inhibitor of certain protein kinases. It has been shown to interact with enzymes such as ROS1 kinase, a receptor tyrosine kinase involved in cell signaling pathways . The interaction between this compound and ROS1 kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the modulation of downstream signaling pathways that are crucial for cell proliferation and survival.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, for instance, the inhibition of ROS1 kinase by this compound can result in reduced cell proliferation and increased apoptosis . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, this compound can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of enzyme activity. The compound binds to the active site of ROS1 kinase, preventing the phosphorylation of downstream substrates . This binding interaction is facilitated by the ethanol group, which forms hydrogen bonds with amino acid residues in the active site. The inhibition of ROS1 kinase activity leads to a decrease in the activation of downstream signaling molecules, ultimately affecting cellular processes such as proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of ROS1 kinase activity, resulting in prolonged effects on cellular function. The compound’s efficacy may diminish over time as cells develop resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit ROS1 kinase activity without causing significant toxicity . At higher doses, this compound may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as ROS1 kinase . The compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism. For instance, the inhibition of ROS1 kinase can lead to changes in the levels of metabolites associated with the MAPK/ERK pathway. Additionally, this compound may interact with cofactors that modulate its activity and stability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its efficacy in modulating cellular processes.

properties

IUPAC Name

2-pyrimidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-4-2-6-1-3-7-5-8-6/h1,3,5,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVUIYOURRNFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573115
Record name 2-(Pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68121-32-4
Record name 2-(Pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylpyrimidine (10 g, 106 mmol) and para-formaldehyde (3 g) was stirred in a 50 mL sealed capacity pressure vessel at 165° C. for 3.5 hours. After cooling, ether was added and the solvents evaporated to afford an oil. This was purified by silica column chromatography using a Flashmaster system, eluting with dichloromethane, then chloroform, ether, and finally ethyl acetate. The ethyl acetate fractions were evaporated to afford the title compound as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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